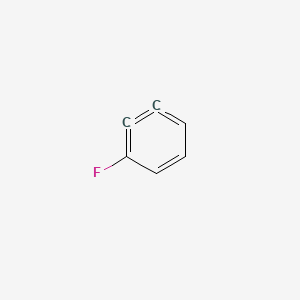
1-Fluorocyclohexa-1,3-dien-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorocyclohexa-1,3-dien-5-yne is an organic compound with the molecular formula C6H3F. This compound is characterized by a fluorine atom attached to a cyclohexa-1,3-dien-5-yne ring structure. The presence of both a fluorine atom and a triple bond within the same molecule makes it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluorocyclohexa-1,3-dien-5-yne typically involves the fluorination of cyclohexa-1,3-dien-5-yne. One common method is the reaction of cyclohexa-1,3-dien-5-yne with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorocyclohexa-1,3-dien-5-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorinated cyclohexadienones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of fluorinated cyclohexenes.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Fluorinated cyclohexadienones
Reduction: Fluorinated cyclohexenes
Substitution: Various fluorinated derivatives depending on the substituent introduced
Scientific Research Applications
1-Fluorocyclohexa-1,3-dien-5-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of fluorine’s role in biological systems.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can serve as a precursor for the synthesis of such pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 1-Fluorocyclohexa-1,3-dien-5-yne exerts its effects is largely dependent on the specific reactions it undergoes. In general, the presence of the fluorine atom can significantly alter the electronic properties of the molecule, affecting its reactivity and interaction with other molecules. The compound can participate in various pathways, including electrophilic addition, nucleophilic substitution, and cycloaddition reactions.
Comparison with Similar Compounds
1-Fluorocyclohexa-1,3-dien-5-yne can be compared with other fluorinated cyclohexadienes and cyclohexenes. Some similar compounds include:
1-Fluorocyclohexa-1,4-diene: Similar structure but with different positions of the double bonds.
1-Fluorocyclohexene: Lacks the conjugated diene system, leading to different reactivity.
1,2-Difluorocyclohexa-1,3-diene: Contains an additional fluorine atom, which further alters its chemical properties.
The uniqueness of this compound lies in its combination of a fluorine atom with a conjugated diene and an alkyne, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
62209-91-0 |
|---|---|
Molecular Formula |
C6H3F |
Molecular Weight |
94.09 g/mol |
InChI |
InChI=1S/C6H3F/c7-6-4-2-1-3-5-6/h1-2,4H |
InChI Key |
LAFVYDIGFNJXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C=C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















